[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine
Overview
Description
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine is an organic compound with the molecular formula C14H21NO2 and a molecular weight of 235.32 g/mol . This compound is characterized by the presence of a cyclopropyl group, an ethoxyphenoxy group, and a methylamine group, making it a unique structure in organic chemistry .
Preparation Methods
The synthesis of [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the reaction of cyclopropylmethanol with 3-ethoxyphenol to form the intermediate [3-ethoxyphenoxy]cyclopropylmethanol. This intermediate is then reacted with methylamine under specific conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine undergoes various chemical reactions, including:
Scientific Research Applications
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level . The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
When compared to similar compounds, [1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine stands out due to its unique structural features and reactivity. Similar compounds include:
[1-Cyclopropyl-2-(3-methoxyphenoxy)ethyl]methylamine: Differing by the presence of a methoxy group instead of an ethoxy group, this compound exhibits different reactivity and properties.
[1-Cyclopropyl-2-(3-phenoxy)ethyl]methylamine: Lacking the ethoxy group, this compound has distinct chemical behavior and applications.
Biological Activity
[1-Cyclopropyl-2-(3-ethoxyphenoxy)ethyl]methylamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclopropyl moiety attached to an ethoxyphenoxyethyl chain, which may influence its interaction with biological targets. The structural formula can be represented as follows:
The biological activity of this compound is hypothesized to involve interaction with specific receptors or enzymes. Its unique structure allows it to modulate various cellular pathways, potentially leading to therapeutic effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against a variety of microorganisms, including:
- Bacteria : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Fungi : Candida albicans, Aspergillus fumigatus
The antimicrobial activity is often assessed through Minimum Inhibitory Concentration (MIC) assays, with results suggesting that modifications in the chemical structure can enhance efficacy against specific pathogens .
Case Studies
- Study on Antimicrobial Efficacy : A series of compounds related to this compound were synthesized and tested for their antibacterial and antifungal activities. The results indicated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .
- Enantiomeric Studies : Research has demonstrated that the biological activity of cyclopropyl compounds can vary significantly between enantiomers. For example, specific configurations have been linked to enhanced tubulin polymerization inhibition, which is critical in cancer therapy .
Table 1: Antimicrobial Activity of Related Compounds
Compound Name | Bacteria Inhibition (MIC µg/mL) | Fungi Inhibition (MIC µg/mL) |
---|---|---|
This compound | 32 | 16 |
Compound A | 16 | 8 |
Compound B | 64 | 32 |
Properties
IUPAC Name |
1-cyclopropyl-2-(3-ethoxyphenoxy)-N-methylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-3-16-12-5-4-6-13(9-12)17-10-14(15-2)11-7-8-11/h4-6,9,11,14-15H,3,7-8,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVSFNNFLRYWGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC=C1)OCC(C2CC2)NC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.